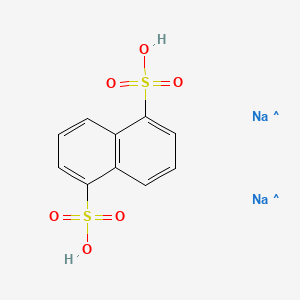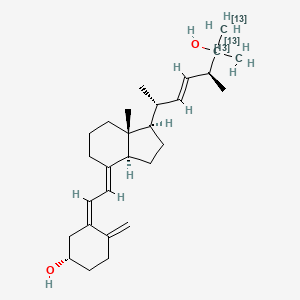
25-Hydroxyvitamin D2 (25,26,27-13C3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
25-Hydroxyvitamin D2 (25,26,27-13C3) is a labeled form of 25-Hydroxyvitamin D2, a metabolite of Vitamin D2. This compound is used in various scientific research applications, particularly in the study of Vitamin D metabolism and its effects on human health. The labeling with carbon-13 isotopes (13C) allows for precise tracking and quantification in metabolic studies using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 25-Hydroxyvitamin D2 (25,26,27-13C3) involves the incorporation of carbon-13 isotopes into the Vitamin D2 molecule. This is typically achieved through a series of chemical reactions that introduce the isotopes at specific positions within the molecule. The process often involves the use of labeled precursors and reagents, followed by purification steps to isolate the desired product with high isotopic purity .
Industrial Production Methods
Industrial production of 25-Hydroxyvitamin D2 (25,26,27-13C3) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the final product meets the required purity standards for research applications. Advanced techniques such as automated sample preparation and high-performance liquid chromatography (HPLC) are employed to achieve consistent quality .
化学反応の分析
Types of Reactions
25-Hydroxyvitamin D2 (25,26,27-13C3) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biological functions of Vitamin D2.
Common Reagents and Conditions
Common reagents used in the reactions involving 25-Hydroxyvitamin D2 (25,26,27-13C3) include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of 25-Hydroxyvitamin D2. These products are analyzed to understand the metabolic fate and biological activity of the compound .
科学的研究の応用
25-Hydroxyvitamin D2 (25,26,27-13C3) is widely used in scientific research to study Vitamin D metabolism and its role in health and disease. Key applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Vitamin D metabolites.
Biology: Employed in studies investigating the biological effects of Vitamin D on cellular processes and gene expression.
Medicine: Utilized in clinical research to explore the relationship between Vitamin D levels and various health conditions, such as osteoporosis, cardiovascular diseases, and cancer.
Industry: Applied in the development of diagnostic assays and therapeutic interventions targeting Vitamin D-related pathways .
作用機序
The mechanism of action of 25-Hydroxyvitamin D2 (25,26,27-13C3) involves its conversion to the active form of Vitamin D, calcitriol, in the body. This conversion is mediated by enzymes such as 25-hydroxylase and 1α-hydroxylase. Calcitriol then binds to the Vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis, immune function, and cell proliferation .
類似化合物との比較
Similar Compounds
25-Hydroxyvitamin D3 (25,26,27-13C3): Another labeled form of a Vitamin D metabolite, used in similar research applications.
3-epi-25-Hydroxyvitamin D2 (22,26,27-13C3): An epimer of 25-Hydroxyvitamin D2, differing in the configuration of the hydroxyl group at the C3 position.
25-Hydroxyvitamin D2 (20,21,22,26,27-13C5): A compound labeled with five carbon-13 isotopes, providing higher isotopic enrichment for detailed metabolic studies .
Uniqueness
25-Hydroxyvitamin D2 (25,26,27-13C3) is unique due to its specific isotopic labeling, which allows for precise tracking in metabolic studies. This compound provides valuable insights into the metabolism and biological functions of Vitamin D2, contributing to a better understanding of its role in health and disease .
特性
分子式 |
C28H44O2 |
|---|---|
分子量 |
415.6 g/mol |
IUPAC名 |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5-methyl-6-(113C)methyl(6,7-13C2)hept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24+,25-,26+,28-/m1/s1/i4+1,5+1,27+1 |
InChIキー |
KJKIIUAXZGLUND-RQYUKPBQSA-N |
異性体SMILES |
C[C@H](/C=C/[C@H](C)[13C]([13CH3])([13CH3])O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
正規SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


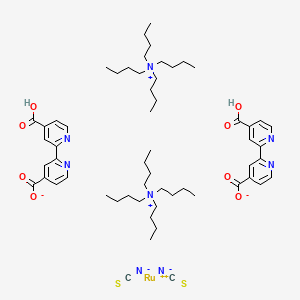
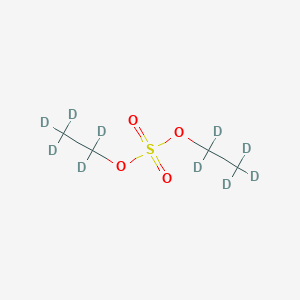

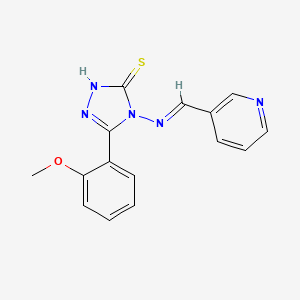

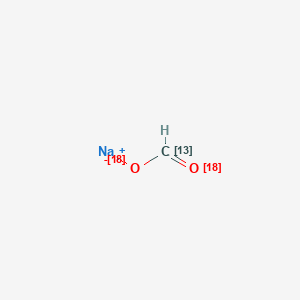

![3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055313.png)
![Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate](/img/structure/B12055318.png)

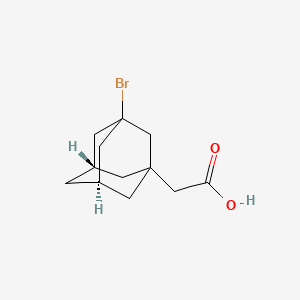
![2-Oxo-2-phenylethyl 8-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055329.png)
